molecular formula C22H23ClN4O3S B2583358 N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1219142-87-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B2583358
CAS No.: 1219142-87-6
M. Wt: 458.96
InChI Key: CUPLSRJAESAAJF-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4O3S and its molecular weight is 458.96. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S.ClH/c1-28-17-12-16(13-18(14-17)29-2)21(27)26(10-5-9-25-11-8-23-15-25)22-24-19-6-3-4-7-20(19)30-22;/h3-4,6-8,11-15H,5,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPLSRJAESAAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features that combine imidazole and benzo[d]thiazole moieties. These functional groups are often associated with significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H18N4S·HCl
  • Molecular Weight : 302.4 g/mol
  • CAS Number : 1216743-05-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition, while the benzo[d]thiazole moiety contributes to the compound's ability to modulate signal transduction pathways. This dual functionality allows the compound to disrupt essential biological processes, which can lead to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of imidazole and thiazole demonstrate potent activity against fungal pathogens, particularly Candida species.

In a comparative study of anti-Candida activity, several compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against resistant strains. The results indicated that compounds incorporating similar structures had MIC values significantly lower than those of standard antifungal agents like fluconazole, suggesting enhanced efficacy.

CompoundMIC (µmol/mL)Activity Against
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide0.0805C. albicans
Fluconazole>1.6325C. albicans

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on the inhibition of CK1δ kinase revealed that related compounds exhibited IC50 values in the low micromolar range (0.040 - 0.042 µM), indicating strong inhibitory potential against cancer cell proliferation.

Enzyme Inhibition

The mechanism of action includes the inhibition of key enzymes involved in cancer progression and microbial resistance. The interaction with CK1δ was characterized through X-ray crystallography, which provided insights into the binding mode and selectivity of these compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on CK1δ Inhibition :
    • Researchers synthesized a series of benzothiazole derivatives and evaluated their potency against CK1δ.
    • Results demonstrated that specific modifications to the benzothiazole structure enhanced selectivity and potency.
  • Anti-Candida Activity Evaluation :
    • A series of imidazole-linked compounds were tested against clinical isolates of Candida.
    • The most active compound showed a significant inhibition zone diameter compared to traditional antifungals.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?

The synthesis of this compound typically involves multi-step nucleophilic substitution and acylation reactions. Key steps include:

  • Imidazole-propylamine intermediate preparation : React 1H-imidazole with 3-chloropropylamine under basic conditions to form the imidazole-propylamine backbone .
  • Benzothiazole-amide coupling : Use a coupling agent (e.g., EDCI or DCC) to conjugate the benzo[d]thiazol-2-amine moiety with 3,5-dimethoxybenzoic acid derivatives .
  • Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol .
    Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., 10 mol% DMAP) to improve yields. Monitor intermediates via LC-MS to minimize side products .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions of benzamide and imidazole-propyl linkage) .
  • XRD : Single-crystal X-ray diffraction confirms the planar geometry of the benzothiazole ring and hydrogen-bonding interactions (e.g., N–H···Cl in hydrochloride salt) .
  • HRMS : Validate molecular weight with <5 ppm error .

Q. How should researchers handle this compound safely in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the benzothiazole ring to enhance metabolic stability. Compare with analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .
  • Side-chain variations : Replace the imidazole-propyl group with piperazine or morpholine derivatives to assess impact on target binding .
  • In silico docking : Use molecular dynamics simulations to predict interactions with enzymes (e.g., PFOR enzyme in anaerobic pathogens) .

Q. What in vitro/in vivo models are suitable for evaluating pharmacological potential?

  • Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values ≤2 µg/mL indicate potency) .
  • Cytotoxicity : Screen in HepG2 cells via MTT assay; IC50_{50} >50 µM suggests selectivity .
  • Pharmacokinetics : Administer orally in rodent models and measure plasma half-life (t1/2_{1/2}) and bioavailability using LC-MS/MS .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Experimental variables : Control solvent effects (e.g., DMSO concentration ≤1% in cell assays) .
  • Bacterial strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare MIC values across ≥3 independent replicates .

Q. What strategies mitigate stability issues during formulation development?

  • Lyophilization : Prepare lyophilized powders with trehalose (1:2 w/w) to prevent hydrolysis .
  • pH optimization : Formulate at pH 4.5–5.5 (acetate buffer) to stabilize the hydrochloride salt .

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